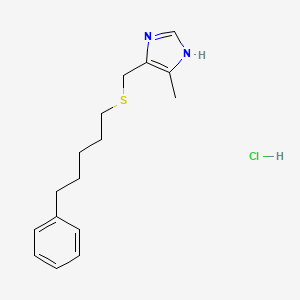
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl, chlorophenyl, and hydrazide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases. In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other hydrazide derivatives and pyrrolidine-based molecules. These compounds share structural features with alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide but may differ in their functional groups or overall structure .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
124519-10-4 |
|---|---|
Formule moléculaire |
C15H22ClN3O2 |
Poids moléculaire |
311.81 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-5-3-11(4-6-13)14(20)9-12(15(21)18-17)10-19-7-1-2-8-19/h3-6,12,14,20H,1-2,7-10,17H2,(H,18,21) |
Clé InChI |
PQHXRQWIFPWMIN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


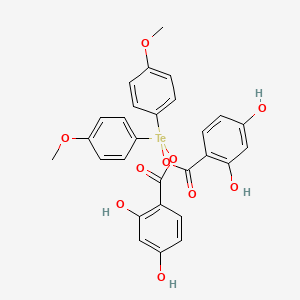
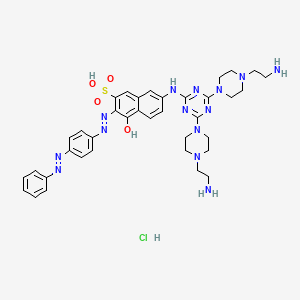
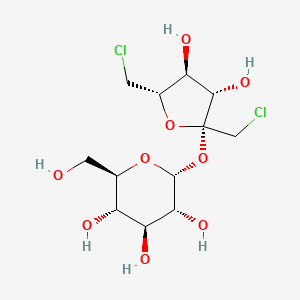

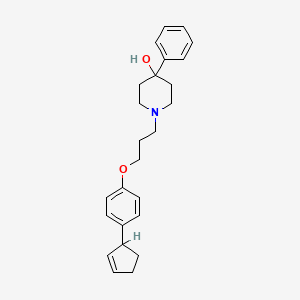
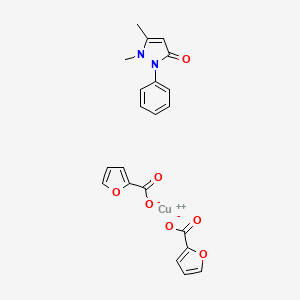
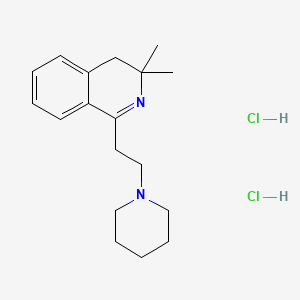
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
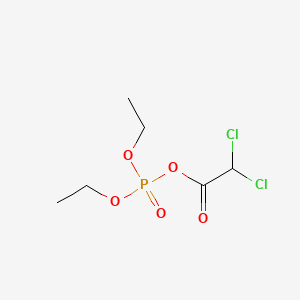
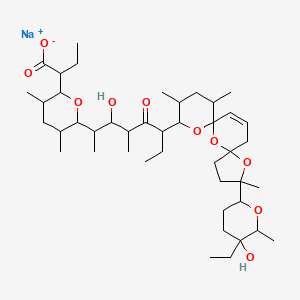
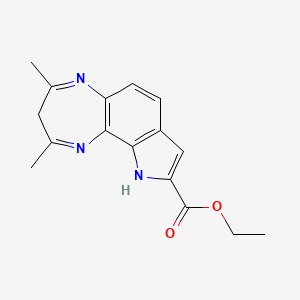
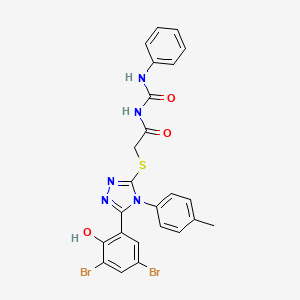
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
